(4-Chloro-3-nitrophenyl)(4-methylpiperazin-1-yl)methanone
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Overview
Description
1-(4-Chloro-3-nitrobenzoyl)-4-methylpiperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a 4-chloro-3-nitrobenzoyl group attached to a 4-methylpiperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chloro-3-nitrobenzoyl)-4-methylpiperazine typically involves the acylation of 4-methylpiperazine with 4-chloro-3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloro-3-nitrobenzoyl)-4-methylpiperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 4-chloro-3-nitrobenzoyl group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Acylation: The compound can act as an acylating agent, reacting with nucleophiles to form amides or esters.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines or thiols, typically in the presence of a base.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon) or metal hydrides like lithium aluminum hydride.
Acylation: Nucleophiles such as alcohols or amines, often in the presence of a base.
Major Products:
Nucleophilic Substitution: Substituted derivatives with the nucleophile replacing the chlorine atom.
Reduction: Amino derivatives with the nitro group reduced to an amino group.
Acylation: Amides or esters formed by the reaction with nucleophiles.
Scientific Research Applications
1-(4-Chloro-3-nitrobenzoyl)-4-methylpiperazine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial or anticancer properties.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Applications: The compound is utilized in the production of specialty chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-chloro-3-nitrobenzoyl)-4-methylpiperazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The compound can also act as an acylating agent, modifying proteins or enzymes and affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 4-Chloro-3-nitrobenzoic acid
- 4-Chloro-3-nitrobenzoyl chloride
- 2-(4-Chloro-3-nitrobenzoyl)benzoic acid
Comparison: 1-(4-Chloro-3-nitrobenzoyl)-4-methylpiperazine is unique due to the presence of the piperazine ring, which imparts distinct chemical and biological properties. Compared to 4-chloro-3-nitrobenzoic acid and its derivatives, the piperazine moiety enhances its solubility and reactivity, making it more versatile for various applications. The compound’s ability to undergo multiple types of chemical reactions also sets it apart from simpler analogs.
Properties
Molecular Formula |
C12H14ClN3O3 |
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Molecular Weight |
283.71 g/mol |
IUPAC Name |
(4-chloro-3-nitrophenyl)-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C12H14ClN3O3/c1-14-4-6-15(7-5-14)12(17)9-2-3-10(13)11(8-9)16(18)19/h2-3,8H,4-7H2,1H3 |
InChI Key |
WIHBBMZVICMMFL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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